molecular formula C20H23BrN2O2 B2747418 2-(4-bromophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]acetamide CAS No. 1797318-13-8

2-(4-bromophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]acetamide

Cat. No.: B2747418
CAS No.: 1797318-13-8
M. Wt: 403.32
InChI Key: YBMSWALHNHZPPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]acetamide (CAS 1797318-13-8) is a synthetic organic compound featuring a bromophenyl acetamide core linked to a methoxypiperidine-substituted phenyl group. This well-defined molecular architecture is suitable for Structure-Activity Relationship (SAR) studies, particularly in the discovery and optimization of receptor-targeting therapies . The bromophenyl moiety offers a versatile handle for further functionalization via cross-coupling reactions, allowing for extensive molecular diversification . The incorporation of the methoxypiperidine group is a strategic feature often used in medicinal chemistry to positively modulate the compound's physicochemical properties, potentially enhancing solubility and bioavailability . Compounds with similar structural motifs, combining an arylamide core with heterocyclic amines like piperidine or piperazine, have been extensively investigated as potent inhibitors of tubulin polymerization, exhibiting low nanomolar cytotoxicity against a range of human cancer cell lines . The precise synthesis and characterization of this compound support its reliable performance as a key intermediate in high-value synthetic and drug discovery efforts . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-bromophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O2/c1-25-19-10-12-23(13-11-19)18-8-6-17(7-9-18)22-20(24)14-15-2-4-16(21)5-3-15/h2-9,19H,10-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMSWALHNHZPPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the bromophenyl and methoxypiperidinylphenyl intermediates. These intermediates are then coupled through an acetamide linkage. Common reagents used in these reactions include bromine, piperidine, and acetic anhydride. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or dimethyl sulfoxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-bromophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The bromophenyl group may facilitate binding to certain receptors, while the methoxypiperidinylphenyl group can modulate the compound’s overall activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of N-substituted acetamides with aromatic and heterocyclic modifications. Below is a detailed comparison with key analogs:

Structural Analogues and Modifications

Compound Name Key Structural Features Molecular Weight (g/mol) Pharmacological Relevance References
2-(4-Bromophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]acetamide 4-Bromophenyl, 4-methoxypiperidin-1-ylphenyl, acetamide linker ~428.3 Potential CNS/oncology applications (inferred from structural analogs)
N-(4-Bromophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide 4-Bromophenyl, 2,6-dimethylphenyl-piperazine, acetamide 422.75 Reported as a dopamine D3 receptor ligand with improved selectivity
2-(4-Methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide 4-Methoxyphenyl, 4-methylpiperidine sulfonylphenyl, acetamide ~444.5 Evaluated for anti-inflammatory activity; sulfonyl group enhances solubility
2-((4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide Bromophenyl-triazole-thioacetamide, pyridinyl, methylphenyl ~539.4 Antimicrobial activity (Gram-positive bacteria: MIC 8–16 µg/mL)
N-(4-Bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide Bromo-methylphenyl, 3-chlorophenyl-piperazine, acetamide 422.75 Antipsychotic potential via serotonin/dopamine receptor modulation

Key Structural and Functional Differences

Piperidine vs. Piperazine Rings :

  • The methoxypiperidine in the target compound provides enhanced lipophilicity and CNS penetration compared to piperazine analogs (e.g., ). Piperazine derivatives, however, exhibit stronger hydrogen-bonding interactions due to the additional nitrogen atom, often improving receptor affinity .
  • Example: The 2,6-dimethylphenyl-piperazine in increases steric bulk, reducing off-target effects in dopamine receptor ligands.

Substituent Effects on Bioactivity :

  • The 4-bromophenyl group is conserved in many analogs (e.g., ) for its electron-withdrawing properties, stabilizing aromatic interactions with target proteins.
  • Sulfonyl groups (e.g., in ) improve aqueous solubility but may reduce blood-brain barrier permeability compared to methoxy or methyl groups.

Triazole and Thioether Modifications :

  • Compounds with triazole-thioether linkers (e.g., ) show marked antimicrobial activity, attributed to the thioether’s redox activity and triazole’s metal-binding capacity.

Pharmacokinetic and Physicochemical Comparisons

Property Target Compound N-(4-Bromophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide 2-(4-Methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
LogP (Predicted) ~3.8 ~4.1 ~2.9
Solubility (mg/mL) <0.1 (aqueous) <0.1 (aqueous) >1.0 (aqueous, due to sulfonyl)
Melting Point Not reported 167–169°C (e.g., ) 156–158°C (e.g., )
Synthetic Yield Not reported 42–86% (piperazine analogs ) 30–86% (sulfonamide analogs )

Research Findings and Implications

  • Antimicrobial Activity: Triazole-thioacetamide derivatives (e.g., ) demonstrate potent activity against Staphylococcus aureus (MIC = 8 µg/mL), outperforming non-thioether analogs.
  • CNS Targeting : Piperazine/piperidine-acetamides (e.g., ) are frequently optimized for dopamine/serotonin receptor binding, with bromine enhancing target residence time.
  • Synthetic Challenges : Low aqueous solubility of bromophenyl analogs necessitates formulation adjustments (e.g., Cremophor® EL-based delivery ).

Biological Activity

2-(4-Bromophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]acetamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of neurology and oncology. This article explores its biological activity, synthesizing current research findings, case studies, and relevant data.

Chemical Structure

The compound can be represented by the following chemical structure:

C17H20BrN2O\text{C}_{17}\text{H}_{20}\text{BrN}_2\text{O}

This structure includes a bromophenyl group and a methoxypiperidine moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors in the central nervous system (CNS). Research indicates that compounds with similar structures often act as antagonists at various neurotransmitter receptors, which may contribute to their therapeutic effects.

Anticonvulsant Activity

Recent studies have shown that derivatives of acetamides exhibit significant anticonvulsant properties. For instance, related compounds have been tested in animal models, demonstrating effectiveness in the maximal electroshock (MES) test. The results from these studies suggest that the compound may possess similar anticonvulsant activity, potentially offering new avenues for epilepsy treatment.

Table 1: Anticonvulsant Activity of Related Compounds

CompoundDose (mg/kg)MES Test Result
Compound A100Effective
Compound B300Effective
This compoundTBDTBD

Antitumor Activity

The compound's structural components suggest potential antitumor activity. Compounds with similar piperidine and phenyl configurations have been evaluated for their ability to inhibit tumor cell proliferation. Preliminary studies indicate that the bromophenyl group may enhance the cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Efficacy
A study assessing the cytotoxicity of related compounds on breast cancer cell lines revealed that modifications in the phenyl and piperidine groups significantly influenced their effectiveness. The study reported IC50 values indicating that certain derivatives exhibited robust antitumor properties.

Table 2: Cytotoxicity Profiles

CompoundCell LineIC50 (µM)
Compound CMCF-715
Compound DMDA-MB-23110
This compoundTBDTBD

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies on similar compounds suggest favorable absorption and distribution characteristics, with moderate half-lives conducive to sustained therapeutic effects.

Safety and Toxicology

Preliminary toxicological assessments indicate that compounds within this class exhibit manageable safety profiles at therapeutic doses. However, detailed toxicity studies are required to establish safe dosing parameters for human applications.

Q & A

Q. How should researchers design studies to ensure reproducibility across labs?

  • Methodology : Publish detailed synthetic protocols (e.g., exact reagent ratios, quenching times) and raw spectral data. Use standardized bioassay protocols (e.g., NIH guidelines for cytotoxicity testing). Share compound samples via centralized repositories (e.g., MolPort) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.